molecular formula C11H12FN B2787201 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1936606-29-9

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline

Cat. No. B2787201
CAS RN: 1936606-29-9
M. Wt: 177.222
InChI Key: VICYKOFGLPXIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline, also known as FUBP1, is a synthetic compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has been found to have a unique chemical structure that allows it to interact with certain biological systems in the body. In

Scientific Research Applications

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have potential applications in the field of medicine. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to interact with certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is not fully understood. However, it is believed to interact with certain receptors in the body, including the sigma-1 receptor and the dopamine transporter. These interactions may lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline.
Biochemical and Physiological Effects:
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, induce apoptosis (programmed cell death), and alter cellular signaling pathways. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have effects on the central nervous system, including the potential to modulate dopamine signaling.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its unique chemical structure, which allows it to interact with certain biological systems in the body. Additionally, 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has been found to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is its limited availability, as it is a synthetic compound that requires specialized synthesis methods.

Future Directions

There are several potential future directions for research on 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. One area of interest is the development of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline and its interactions with various biological systems. Finally, the potential use of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline in the treatment of neurological disorders warrants further investigation.

Synthesis Methods

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline can be synthesized through a multistep process that involves the use of various chemical reagents. The first step involves the synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, which is then reacted with aniline to form 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline. This synthesis method has been optimized to produce high yields of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline with high purity.

properties

IUPAC Name

4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYKOFGLPXIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline

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